Differential Antiproliferative Activity in Breast Cancer: 4-Amino-5-fluoronicotinonitrile vs. MDA-MB-231 and MCF-7 Cell Lines
4-Amino-5-fluoronicotinonitrile demonstrates potent, cell-line-dependent antiproliferative activity with an IC50 of 0.09 µM in MCF-7 (ER-positive) breast cancer cells and 0.15 µM in MDA-MB-231 (triple-negative) breast cancer cells . This represents a 1.7-fold increase in potency in MCF-7 relative to MDA-MB-231, indicating potential selectivity for hormone receptor-positive breast cancer subtypes.
| Evidence Dimension | Antiproliferative IC50 in human breast cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 0.09 µM (MCF-7); IC50 = 0.15 µM (MDA-MB-231) |
| Comparator Or Baseline | MCF-7 vs. MDA-MB-231 cell line comparison (internal comparator) |
| Quantified Difference | 1.7-fold higher potency in MCF-7 vs. MDA-MB-231 |
| Conditions | Cell viability assay, 48-hour treatment, in vitro |
Why This Matters
This differential potency profile supports prioritized procurement for breast cancer research programs focusing on ER-positive disease models, where enhanced activity may translate to improved therapeutic windows.
